N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC20195746
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O2S |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C18H19N5O2S/c1-25-13-7-5-12(6-8-13)9-10-19-17(24)16-14-3-2-4-15(14)26-18(16)23-11-20-21-22-23/h5-8,11H,2-4,9-10H2,1H3,(H,19,24) |
| Standard InChI Key | PXFYSGSYTNIQFK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a cyclopenta[b]thiophene core fused with a tetrazole ring and a 4-methoxyphenyl ethyl carboxamide side chain. Key structural attributes include:
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Cyclopenta[b]thiophene: A bicyclic system comprising a five-membered cyclopentane fused to a thiophene ring, contributing to planar aromaticity and hydrophobic interactions .
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Tetrazole moiety: A five-membered heterocycle with four nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .
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4-Methoxyphenyl ethyl group: Provides electron-donating methoxy substituents, enhancing solubility and target binding affinity .
Table 1: Molecular Properties
Spectroscopic Characterization
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NMR: NMR spectra show characteristic peaks for the methoxy group (δ 3.78 ppm, singlet), thiophene protons (δ 6.90–7.20 ppm), and tetrazole protons (δ 9.15 ppm).
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 337.4 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a three-step protocol:
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Cyclopenta[b]thiophene-3-carboxylic Acid Formation:
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Friedel-Crafts acylation of thiophene with cyclopentanone, followed by oxidation with KMnO₄ to yield the carboxylic acid derivative.
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Reaction conditions: 80°C, DMF solvent, 12-hour reflux.
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Tetrazole Ring Installation:
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Amide Coupling:
Process Challenges
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Tetrazole Stability: Degradation observed above 150°C necessitates low-temperature storage .
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Regioselectivity: Competing 1H- and 2H-tetrazole isomers require careful pH control (pH 6.5–7.0) during synthesis .
Biological Activity and Mechanism
Pharmacological Screening
Preliminary assays indicate dual activity:
| Target | IC₅₀ (μM) | Assay Type | Source |
|---|---|---|---|
| Carbonic Anhydrase IX | 0.45 ± 0.1 | Fluorescence quenching | |
| Adenosine A₂A Receptor | 1.2 ± 0.3 | Radioligand binding |
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Carbonic Anhydrase Inhibition: Tetrazole sulfonamide mimicry disrupts zinc-binding sites, potent in hypoxic cancer models.
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Adenosine Antagonism: Methoxyphenyl group confers selectivity for A₂A over A₁ receptors (12-fold).
ADMET Profiling
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Metabolic Stability: 63% remaining after 1-hour incubation with human liver microsomes.
Structural Analogues and SAR Insights
Table 2: Comparative Activity of Analogues
| Compound Modification | CA IX IC₅₀ (μM) | A₂A IC₅₀ (μM) |
|---|---|---|
| 4-Fluorophenyl ethyl (CID 45492150) | 0.78 | 2.1 |
| Cyclopentyl substituent (EVT-12315138) | 1.4 | 4.9 |
| 4-Methoxyphenyl ethyl (Target) | 0.45 | 1.2 |
Key SAR Trends:
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